BTK Biochemical IC50: 1 nM Potency Differentiates This Compound from a Structurally Modified Patent Analog (Example 236, IC50 5.5 nM)
In a standardized BTK in vitro biochemical enzyme assay, N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide (US20240083900, Example 16) demonstrated an IC50 of 1 nM [1]. In contrast, a structurally related analog from the same patent series—Example 236—exhibited an IC50 of 5.5 nM under equivalent assay conditions [2]. The 5.5-fold difference in potency indicates that the specific N-tert-butyl carboxamide substitution pattern present in the target compound confers a measurable advantage over the structural modification embodied in Example 236.
| Evidence Dimension | BTK biochemical enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | BTK in vitro biochemical enzyme assay; compound inhibition measured via standard protocol (BindingDB-assigned assay description) |
Why This Matters
A 5.5-fold potency advantage at the biochemical level can translate into significantly lower required concentrations in cellular and in vivo models, making this compound a more fit-for-purpose tool compound for BTK target engagement studies.
- [1] BindingDB. Monomer ID 658416. Target: Tyrosine-protein kinase BTK. IC50: 1 nM. Ligand: US20240083900, Example 16. Assay: BTK in vitro enzyme assay. View Source
- [2] BindingDB. Monomer ID 658410. Target: Tyrosine-protein kinase BTK. IC50: 5.5 nM. Ligand: US20240083900, Example 236. Assay: BTK in vitro enzyme assay. View Source
